2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine
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Overview
Description
2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine is a chemical compound that features a piperidine ring substituted with a difluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine typically involves the reaction of piperidine derivatives with difluoroethylamine. One common method includes the nucleophilic substitution reaction where piperidine is reacted with 2,2-difluoroethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the difluoroethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of difluoroacetyl derivatives.
Reduction: Formation of difluoroethylamine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethylamine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)ethanamine: Similar structure but with an additional fluorine atom.
2,2-Difluoro-N-methyl-N-[(2-methyl-4-piperidinyl)methyl]ethanamine: Similar structure with a methyl group substitution.
Uniqueness
2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine is unique due to its specific difluoroethylamine substitution, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H16F2N2 |
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Molecular Weight |
178.22 g/mol |
IUPAC Name |
2,2-difluoro-N-(piperidin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)6-12-5-7-1-3-11-4-2-7/h7-8,11-12H,1-6H2 |
InChI Key |
ROVOTQZASQSCIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNCC(F)F |
Origin of Product |
United States |
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